molecular formula C6H5BrF2N2O B13339191 5-Bromo-6-(1,1-difluoroethyl)pyrimidin-4(3H)-one CAS No. 1816998-61-4

5-Bromo-6-(1,1-difluoroethyl)pyrimidin-4(3H)-one

Cat. No.: B13339191
CAS No.: 1816998-61-4
M. Wt: 239.02 g/mol
InChI Key: OJNLKLNUAKIHEW-UHFFFAOYSA-N
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Description

5-Bromo-6-(1,1-difluoroethyl)pyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with bromine and difluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(1,1-difluoroethyl)pyrimidin-4(3H)-one typically involves the bromination of a pyrimidine precursor followed by the introduction of the difluoroethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The difluoroethyl group can be introduced using reagents like difluoroethyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(1,1-difluoroethyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-6-(1,1-difluoroethyl)pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(1,1-difluoroethyl)pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and difluoroethyl groups can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-methylpyrimidin-4(3H)-one
  • 5-Bromo-6-ethylpyrimidin-4(3H)-one
  • 5-Bromo-6-(1,1-dichloroethyl)pyrimidin-4(3H)-one

Uniqueness

5-Bromo-6-(1,1-difluoroethyl)pyrimidin-4(3H)-one is unique due to the presence of the difluoroethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Properties

CAS No.

1816998-61-4

Molecular Formula

C6H5BrF2N2O

Molecular Weight

239.02 g/mol

IUPAC Name

5-bromo-4-(1,1-difluoroethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C6H5BrF2N2O/c1-6(8,9)4-3(7)5(12)11-2-10-4/h2H,1H3,(H,10,11,12)

InChI Key

OJNLKLNUAKIHEW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=O)NC=N1)Br)(F)F

Origin of Product

United States

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